molecular formula C8H11ClIN3 B1434190 3-chloro-N,N-diethyl-5-iodopyrazin-2-amine CAS No. 1704064-41-4

3-chloro-N,N-diethyl-5-iodopyrazin-2-amine

Cat. No.: B1434190
CAS No.: 1704064-41-4
M. Wt: 311.55 g/mol
InChI Key: RICRGHSSYXDHIA-UHFFFAOYSA-N
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Description

3-chloro-N,N-diethyl-5-iodopyrazin-2-amine, also known as CDI, is a novel chemical compound that has gained attention in various fields of research and industry. It has a molecular formula of C8H11ClIN3 and a molecular weight of 311.55 g/mol .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazine ring with chlorine, iodine, and diethylamine substituents . The exact structure can be found in databases like PubChem .

Scientific Research Applications

Applications in Heterocyclic Substance Synthesis

Synthesis of Heterocyclic Compounds :Research has utilized compounds like 3-chloro-N,N-diethyl-5-iodopyrazin-2-amine for the synthesis of a variety of heterocyclic substances. These compounds have shown significant antimicrobial activities against various bacteria and yeast, indicating their potential in pharmaceutical applications (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Crystal and Electronic Structure Influence

Structure Directing Agents :A study explored the use of amines, including structures related to this compound, as structure-directing agents in iodoplumbates. These compounds significantly influenced the crystal and electronic structures of the iodoplumbates, which is crucial for applications in material science, specifically in photocatalysis and water treatment under visible light irradiation (Liu et al., 2015).

Chemical Reaction Mechanisms

Hydrolysis of Chlorine-containing Pesticides :Compounds similar to this compound have been studied for their environmental and toxicological relevance, particularly in the hydrolysis of chlorine-containing pesticides like 2-chloro-s-triazines. Understanding the hydrolysis mechanism is crucial for predicting the behavior of these compounds in environmental contexts (Sawunyama & Bailey, 2002).

Antimicrobial and Antioxidant Properties

Schiff Bases from 4-Acylpyrazolone :Research has shown that Schiff bases derived from 4-acylpyrazolone, which are structurally related to this compound, exhibit antimicrobial, antiprion, antioxidant, and other biological activities. These findings highlight the potential of these compounds in developing new treatments and drugs (Orabi, 2018).

Environmental Impact and Remediation

Herbicide Migration and Environmental Risk :Studies involving compounds related to this compound, like atrazine, have highlighted their significant environmental impact, particularly in water contamination. Understanding the migration and adsorption of these herbicides is crucial for environmental protection and the development of safer agricultural practices (Dousset, Babut, Andreux, & Schiavon, 2004).

Biochemical Analysis

Biochemical Properties

3-chloro-N,N-diethyl-5-iodopyrazin-2-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to bind to specific enzymes, potentially inhibiting or activating their functions. For instance, it may interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions can vary, leading to different biochemical outcomes depending on the context of the reaction .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the activity of signaling molecules such as kinases and phosphatases, leading to changes in cellular responses. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby impacting the production of specific proteins and enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Alternatively, this compound may activate enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions can also lead to changes in gene expression, further influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time when exposed to light or heat. Long-term exposure to this compound can lead to cumulative effects on cellular processes, potentially resulting in altered cell function or viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound may result in toxic or adverse effects, such as organ damage or altered metabolic function .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules. The effects on metabolic flux and metabolite levels can vary depending on the specific pathways involved and the presence of other interacting compounds .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. This compound may be actively transported into cells by specific transporters or passively diffuse across cell membranes. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, this compound may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways .

Properties

IUPAC Name

3-chloro-N,N-diethyl-5-iodopyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClIN3/c1-3-13(4-2)8-7(9)12-6(10)5-11-8/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICRGHSSYXDHIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=C(N=C1Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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